1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Overview
Description
2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C21H17F3. It is a white to almost white crystalline powder with a high purity of over 98.0% (GC) . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl involves complex organic reactions. One common method includes the reaction of aromatic compounds with aromatic amines, followed by further chemical synthesis involving various functional groups . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl can be compared with other similar compounds, such as:
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Similar in structure but with an additional fluorine atom.
4-(difluoro(3,4,5-trifluorophenoxy)methyl)-2’,3,5-trifluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains additional fluorine and oxygen atoms, leading to different chemical properties.
These comparisons highlight the uniqueness of 2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl in terms of its specific structural and chemical properties.
Properties
IUPAC Name |
1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-18(20(23)12-16)17-9-11-19(22)21(24)13-17/h4-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRQVSIWFDBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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